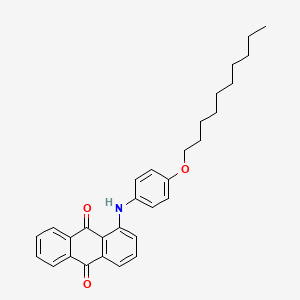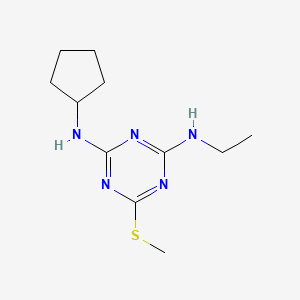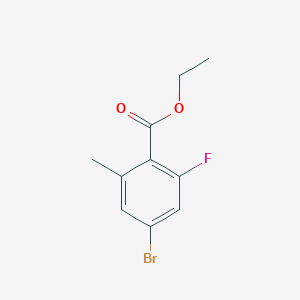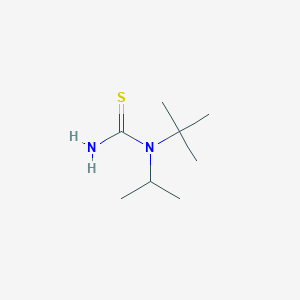
N-Isopropyl-N-tert-butylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopropyl-N-tert-butylthiourea is an organic compound with the molecular formula C8H18N2S. It is a thiourea derivative, characterized by the presence of both isopropyl and tert-butyl groups attached to the nitrogen atoms. This compound is known for its applications as an intermediate in the synthesis of various chemicals, particularly in the agrochemical industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Isopropyl-N-tert-butylthiourea can be synthesized through the reaction of tert-butyl isothiocyanate with isopropylamine. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired thiourea derivative .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carefully controlled to ensure high purity and yield. The process may involve additional purification steps such as recrystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-Isopropyl-N-tert-butylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives
Wissenschaftliche Forschungsanwendungen
N-Isopropyl-N-tert-butylthiourea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of agrochemicals, particularly insecticides
Wirkmechanismus
The mechanism of action of N-Isopropyl-N-tert-butylthiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-Butyl-N’-isopropylthiourea
- N-Methyl-N-tert-butylthiourea
- N-Ethyl-N-tert-butylthiourea
Uniqueness
N-Isopropyl-N-tert-butylthiourea is unique due to the presence of both isopropyl and tert-butyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it distinct from other thiourea derivatives .
Eigenschaften
Molekularformel |
C8H18N2S |
|---|---|
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
1-tert-butyl-1-propan-2-ylthiourea |
InChI |
InChI=1S/C8H18N2S/c1-6(2)10(7(9)11)8(3,4)5/h6H,1-5H3,(H2,9,11) |
InChI-Schlüssel |
RPFGLAOHSKJGGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(=S)N)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


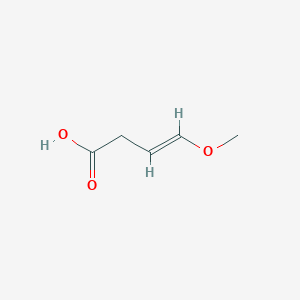
![Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester](/img/structure/B15250658.png)
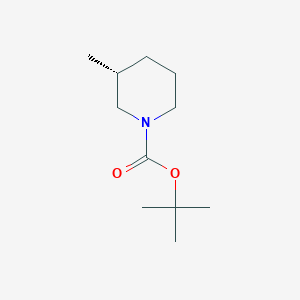
![[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride](/img/structure/B15250665.png)
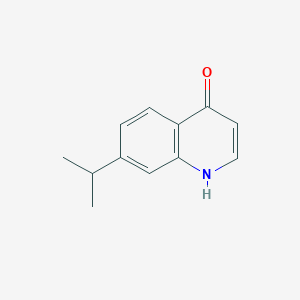
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15250678.png)
![[3,4'-Bipyridin]-5-amine, N-(3-nitrophenyl)-](/img/structure/B15250682.png)
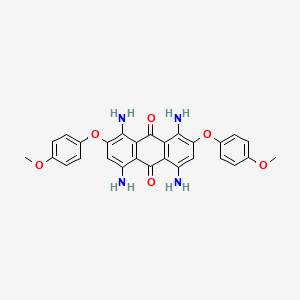
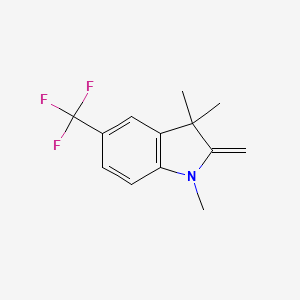
![(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid](/img/structure/B15250705.png)
![Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B15250706.png)
